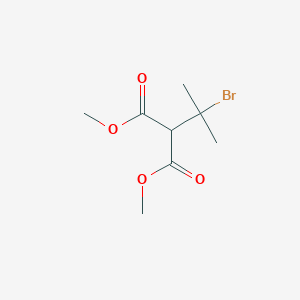

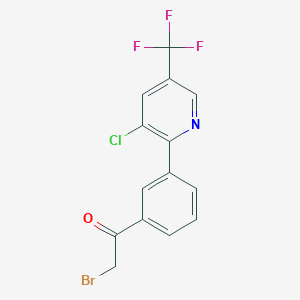

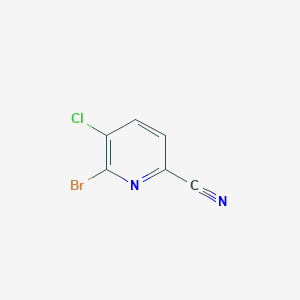

2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone

Descripción general

Descripción

“2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone” is a chemical compound. It’s a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .

Chemical Reactions Analysis

This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . More specific details about the chemical reactions involving this compound are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Bromo-1-[2-chloro-4-methyl-5-(trifluoromethyl)phenyl]ethanone”, include a boiling point of 267.4±35.0 °C (Predicted) and a density of 1.610±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) .Aplicaciones Científicas De Investigación

Environmental Toxicology of Halogenated Compounds

Halogenated compounds like Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have been studied for their occurrence as contaminants in brominated flame retardants and their production during combustion. These compounds are similar in biological effects to their chlorinated analogs, inducing hepatic and ethoxyresorufin-o-deethylase activation in rats, causing wasting and thymic atrophy, and are reproductive toxins in mice. Such studies highlight the environmental and health impacts of halogenated compounds, which might be relevant for assessing the ecological footprint and potential toxicology of 2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone (J. Mennear & C. C. Lee, 1994).

Synthesis and Characterization of Halogenated Compounds

Research into the synthesis, spectroscopic, and structural properties of novel halogenated compounds provides a foundation for understanding the behavior and potential applications of specific chemicals, including those related to 2-Bromo-1-(3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenyl)ethanone. Studies on the preparation and properties of these compounds can inform their use in various fields, from pharmaceuticals to material science (R. Issac & J. Tierney, 1996).

Potential Applications in Catalysis

Research on phosphine-stabilized, platinum-gold, and palladium-gold cluster compounds, which include halogenated compounds as precursors or intermediates, suggests potential applications in catalysis. These compounds can serve as models for bimetallic surfaces and catalysts for hydrogen activation, providing insights into the synergy observed in heterogeneous catalysis involving halogenated compounds (L. Pignolet et al., 1995).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected include the respiratory system .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines, have been used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, but the specific targets for this compound need further investigation.

Mode of Action

Trifluoromethylpyridines, a related group of compounds, are believed to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety

Biochemical Pathways

Trifluoromethylpyridines, which share structural similarities with this compound, are known to interact with various biochemical pathways in their applications in the agrochemical and pharmaceutical industries

Result of Action

As a structurally related compound, trifluoromethylpyridines have been found to have various biological activities in the agrochemical and pharmaceutical industries . .

Propiedades

IUPAC Name |

2-bromo-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClF3NO/c15-6-12(21)8-2-1-3-9(4-8)13-11(16)5-10(7-20-13)14(17,18)19/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRMYSURJDHPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CBr)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

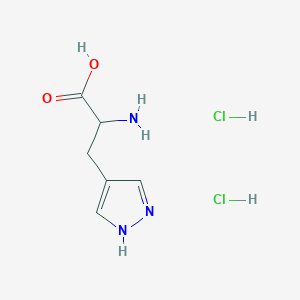

![5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1381430.png)